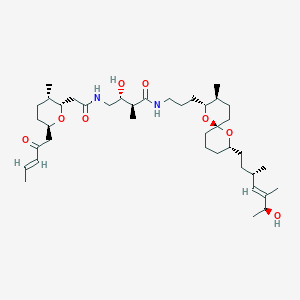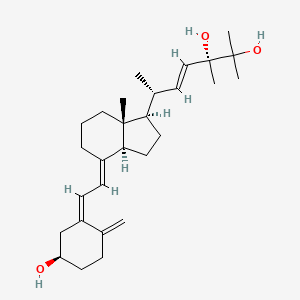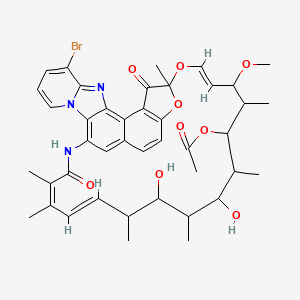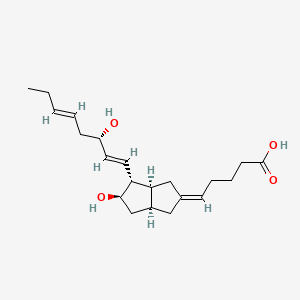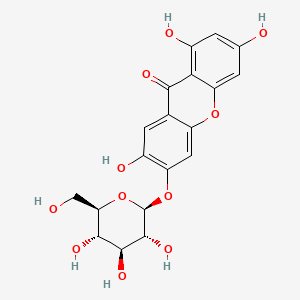
Tripteroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripteroside is a xanthone glycoside that is norathyriol attached to a β-D-glucopyranosyl residue at position 6 via a glycosidic linkage . It has a molecular formula of C19H18O11 .
Molecular Structure Analysis
Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . The molecule contains a total of 51 bonds .Physical And Chemical Properties Analysis
Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Xanthone Derivative from Tripterospermum taiwanense : Tripteroside has been identified as a xanthone glycoside derived from Tripterospermum taiwanense. This discovery contributes to the understanding of the phytochemistry of this plant species (Lin et al., 1982).
Protective Effects on Podocytes : Tripteroside demonstrated protective effects against puromycin aminonucleoside-induced injury in mouse podocytes. This study highlights its potential therapeutic application in kidney-related disorders (Yang et al., 2019).
Inhibition of Airway Inflammation in Asthmatic Mice : Research on tripterine, a derivative of tripteroside, showed its ability to suppress airway inflammation in asthmatic mice. This suggests its potential use in treating respiratory conditions (Liu et al., 2004).
Endothelial Barrier Dysfunction Prevention : Tripterine prevents endothelial barrier dysfunction by inhibiting peroxynitrite formation, offering insights into its use for vascular health and treatment of related diseases (Wu et al., 2009).
Effect on Systemic Lupus Erythematosus : A study demonstrated the beneficial effects of tripterine on systemic lupus erythematosus in mice, indicating its therapeutic potential for autoimmune diseases (Li et al., 2005).
Therapeutic Effect on Adjuvant Arthritis : Tripterine also showed therapeutic effects on adjuvant arthritis in rats, suggesting its application in rheumatology (Li et al., 2008).
Inhibition of Platelet Thromboxane Formation : The compound has been found to inhibit platelet aggregation and thromboxane formation, pointing to its potential use in cardiovascular health (Teng et al., 1989).
Pharmacological Functions and Derivatives : Extensive research on triptolide, another derivative, has revealed its diverse pharmacological activities, including anti-inflammatory and antitumor effects. This paper also discusses its biosynthesis and chemical synthesis (Gao et al., 2021).
Effect on Serum Antibodies in Systemic Lupus Erythematosus : Tripterine showed inhibitory effects on lupus nephritis in mice, further underscoring its potential in autoimmune disease research (Xu et al., 2003).
Nanotechnology-Based Formulations : Research on nanotechnology-based formulations of celastrol (tripterine) highlights advances in enhancing its efficacy and reducing toxicity, crucial for its clinical application (Wagh et al., 2021).
Propiedades
Número CAS |
82855-00-3 |
|---|---|
Nombre del producto |
Tripteroside |
Fórmula molecular |
C19H18O11 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C19H18O11/c20-5-13-16(25)17(26)18(27)19(30-13)29-11-4-10-7(3-8(11)22)15(24)14-9(23)1-6(21)2-12(14)28-10/h1-4,13,16-23,25-27H,5H2/t13-,16-,17+,18-,19-/m1/s1 |
Clave InChI |
DSJIWZUDANJKCU-LQDZTQBFSA-N |
SMILES isomérico |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES canónico |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




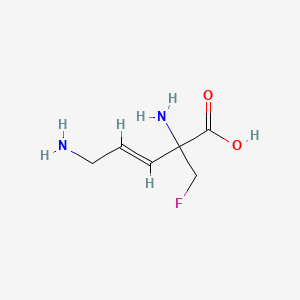
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
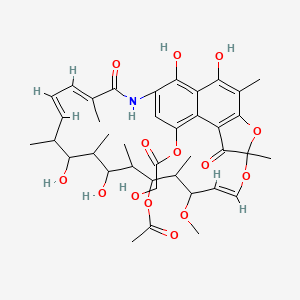
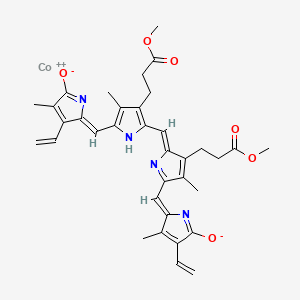
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
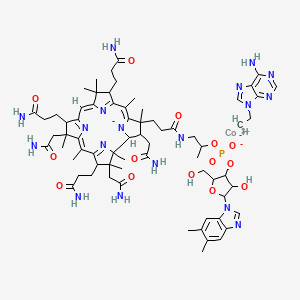

![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
